2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid
Overview
Description
2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid is an organic compound with the molecular formula C12H12O4 It is characterized by the presence of a benzyloxy group attached to an oxoethyl group, which is further connected to an acrylic acid moiety
Scientific Research Applications
2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid typically involves the reaction of benzyl alcohol with ethyl acrylate in the presence of a base, followed by oxidation to introduce the oxo group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The acrylic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxyethyl derivatives.
Substitution: Various substituted acrylic acids depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to certain proteins, while the acrylic acid moiety can participate in covalent bonding with nucleophilic sites on biomolecules. These interactions can modulate biochemical pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[2-(Methoxy)-2-oxoethyl]acrylic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
2-[2-(Ethoxy)-2-oxoethyl]acrylic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.
2-[2-(Phenoxy)-2-oxoethyl]acrylic acid: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness
2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. The benzyloxy group can enhance the compound’s lipophilicity and binding affinity to certain molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methylidene-4-oxo-4-phenylmethoxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-9(12(14)15)7-11(13)16-8-10-5-3-2-4-6-10/h2-6H,1,7-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBASSYZBXKFKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(=O)OCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462302 | |
Record name | 4-(Benzyloxy)-2-methylidene-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
48162-88-5 | |
Record name | 4-(Benzyloxy)-2-methylidene-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.